molecular formula C20H18ClNO4S2 B12215922 N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide

N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide

Cat. No.: B12215922
M. Wt: 435.9 g/mol
InChI Key: JSZPMBVHGPYEIP-UHFFFAOYSA-N
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Description

N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of furan, thiophene, and chlorophenyl groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves electrophilic aromatic substitution reactions.

    Synthesis of the thiophene ring: This can be done through the Paal-Knorr synthesis or other thiophene-forming reactions.

    Coupling of the furan and thiophene rings: This step may involve cross-coupling reactions such as Suzuki or Stille coupling.

    Formation of the carboxamide group: This is typically achieved through amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield various hydrogenated derivatives.

Scientific Research Applications

N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide: This compound is unique due to the presence of both furan and thiophene rings, along with a chlorophenyl group.

    N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide: Similar structure but with a benzamide group instead of a thiophene-2-carboxamide group.

    N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide: Similar structure but with a furan-2-carboxamide group instead of a thiophene-2-carboxamide group.

Uniqueness

The uniqueness of this compound lies in its combination of structural elements, which confer specific chemical and biological properties. The presence of both furan and thiophene rings, along with a chlorophenyl group, makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H18ClNO4S2

Molecular Weight

435.9 g/mol

IUPAC Name

N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-N-(1,1-dioxothiolan-3-yl)thiophene-2-carboxamide

InChI

InChI=1S/C20H18ClNO4S2/c21-15-4-1-3-14(11-15)18-7-6-17(26-18)12-22(16-8-10-28(24,25)13-16)20(23)19-5-2-9-27-19/h1-7,9,11,16H,8,10,12-13H2

InChI Key

JSZPMBVHGPYEIP-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=C(O2)C3=CC(=CC=C3)Cl)C(=O)C4=CC=CS4

Origin of Product

United States

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